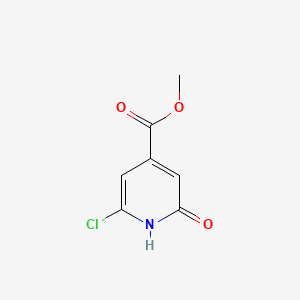
ethyl (E)-2-acetyl-5-phenylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has a unique structure that includes an ethyl group, an acetyl group, a phenyl group, and a pentenoate moiety. Its structural complexity makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-acetyl-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Another method involves the Claisen condensation of ethyl acetate with acetophenone, followed by a series of reactions including aldol condensation and dehydration to form the desired product. This method requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (E)-2-acetyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (E)-2-acetyl-5-phenyl-4-pentenoate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and pentenoate moieties.
Phenyl acetate: Contains a phenyl group but lacks the pentenoate structure.
Ethyl (E)-2-acetyl-3-phenylpropanoate: Similar structure but with a different carbon chain length.
The uniqueness of ethyl (E)-2-acetyl-5-phenylpent-4-enoate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
69916-33-2 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
ethyl (E)-2-acetyl-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3/b10-7+ |
InChI Key |
CWQNCOQPLICNMH-JXMROGBWSA-N |
SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-benzylpiperazin-1-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B1659895.png)
![ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B1659899.png)
![1,3-DIPHENYL-2-[(1E)-2-PHENYLDIAZEN-1-YL]PROPANE-1,3-DIONE](/img/structure/B1659900.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)
![2-[Phenyl(phenylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659902.png)
![2-[Chloro(phenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659903.png)
![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)
![6-Amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1659908.png)






